Ethyl 1-methyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole-4-carboxylate
Description
Ethyl 1-methyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole-4-carboxylate is a chemical compound characterized by its unique molecular structure, which includes a pyrazole ring substituted with a trifluoroethoxymethyl group and a carboxylate ester group. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.
Properties
IUPAC Name |
ethyl 1-methyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O3/c1-3-18-9(16)7-4-15(2)14-8(7)5-17-6-10(11,12)13/h4H,3,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSXQKJYVNQMBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1COCC(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-methyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring is usually formed through the reaction of hydrazine with a β-diketone or β-ketoester in the presence of an acid catalyst.
Introduction of the Trifluoroethoxymethyl Group: The trifluoroethoxymethyl group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by the trifluoroethoxymethyl moiety.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to its ethyl ester form using ethanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-methyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Reduced pyrazole derivatives.
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-methyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to understand the interaction of trifluoroethoxymethyl groups with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 1-methyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethoxymethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 1-methyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole-4-carboxylate is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other pyrazole derivatives, such as 1-methyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole-4-carboxylic acid and its esters.
Uniqueness: The presence of the trifluoroethoxymethyl group in this compound provides enhanced chemical stability and reactivity compared to similar compounds without this group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
